4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine
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Overview
Description
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H15ClFNO. It is also known by its IUPAC name, 4-(2-chloro-4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is characterized by the presence of a chloro-fluorophenyl group attached to an oxan-4-amine structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine can be compared with similar compounds such as:
4-Fluorobenzylamine: This compound has a similar fluorophenyl group but lacks the oxan-4-amine structure, making it less versatile in certain reactions.
2-Chloro-4-fluoroacetophenone: This compound shares the chloro-fluoro substitution pattern but has a different core structure, leading to different chemical properties and applications.
4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid: This compound has a fluorophenyl group but is part of a thiazole ring system, which imparts different reactivity and biological activity.
The uniqueness of this compound lies in its combination of the oxan-4-amine structure with the chloro-fluoro substituted phenyl ring, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
Molecular Formula |
C12H15ClFNO |
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Molecular Weight |
243.70 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C12H15ClFNO/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 |
InChI Key |
QQNLFOVUJIUTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N |
Origin of Product |
United States |
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